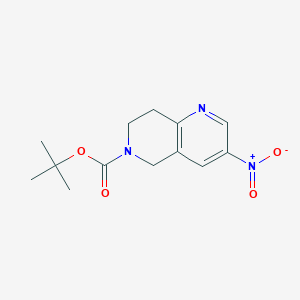

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Übersicht

Beschreibung

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by its complex structure, which includes a nitro group, a tert-butyl ester, and a partially hydrogenated naphthyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Nitration: The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled conditions to avoid over-nitration.

Esterification: The tert-butyl ester group is introduced via esterification, often using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic medium.

Reduction: The compound can be reduced to form various derivatives, such as amines, using reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Amino Derivatives: Formed by reduction of the nitro group.

Substituted Naphthyridines: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine derivatives can be synthesized and evaluated for their efficacy against various bacterial strains. The nitro group is particularly known for enhancing biological activity through mechanisms involving the disruption of bacterial cell walls and metabolic pathways.

2. Anticancer Potential

Naphthyridine compounds have been studied for their anticancer properties. The structural features of tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine make it a candidate for further investigation in cancer treatment protocols. Preliminary studies suggest that modifications to the naphthyridine core can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells.

Organic Synthesis Applications

1. Synthetic Intermediates

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it useful in multi-step synthetic routes. For instance, it can be utilized in the synthesis of other naphthyridine derivatives that may possess enhanced pharmacological properties.

2. Building Block in Drug Development

The compound acts as a versatile scaffold for the development of new pharmaceuticals. Its functional groups allow for easy modification and derivatization, enabling researchers to design new compounds with tailored biological activities.

Case Studies

Wirkmechanismus

The mechanism by which tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active naphthyridine core.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 3-nitro-1,6-naphthyridine-6-carboxylate: Lacks the hydrogenation on the naphthyridine ring.

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains an amino group instead of a nitro group.

tert-Butyl 3-nitro-1,6-naphthyridine-6-carboxylate: Similar structure but without the hydrogenation on the naphthyridine ring.

Uniqueness

The unique combination of a nitro group, a tert-butyl ester, and a partially hydrogenated naphthyridine ring in tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate provides distinct reactivity and potential applications that are not shared by its non-hydrogenated or amino-substituted analogs. This makes it a valuable compound for specific synthetic and research purposes.

Biologische Aktivität

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 355818-98-3) is a synthetic compound belonging to the naphthyridine class. Its unique structure, featuring a nitro group and a tert-butyl ester, positions it as a potential candidate for various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17N3O4

- Molecular Weight : 279.29 g/mol

- Structure : Contains a naphthyridine core with a nitro substituent and tert-butyl ester functionality.

Pharmacological Activity

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities, including:

1. Anticancer Activity

Several studies have explored the anticancer potential of naphthyridine derivatives. For example:

- Aaptamine , a related compound, demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer, with IC50 values ranging from 10.47 to 15.03 μg/mL .

- The mechanism of action involved DNA intercalation and induction of apoptosis independent of p53 pathways .

2. Antimicrobial Activity

Naphthyridine derivatives have shown promise as antimicrobial agents:

- A study highlighted the antibacterial properties of naphthyridines against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections .

3. Anti-inflammatory Effects

Naphthyridine compounds have been linked to anti-inflammatory activities:

- Research on canthinone-type alkaloids revealed their ability to reduce pro-inflammatory cytokines in models of colitis, suggesting that similar mechanisms may be applicable to naphthyridine derivatives like tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine .

The biological activity of tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes or receptors due to its structural features.

- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways.

- Hydrolysis : Under physiological conditions, the ester group can undergo hydrolysis to release active naphthyridine moieties that exert biological effects .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : Aaptamine and its derivatives were tested for cytotoxicity against multiple cancer cell lines. Results indicated significant apoptotic effects and downregulation of oncogenes in treated cells .

- Antimicrobial Screening : Naphthyridine derivatives were evaluated for their antibacterial properties using standard disc diffusion methods. The results showed promising activity against both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

tert-butyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-5-4-11-9(8-15)6-10(7-14-11)16(18)19/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXRZQTDKBQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448954 | |

| Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355818-98-3 | |

| Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.